

Technical Support Center: 2-Bromooctanoyl Chloride

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Compound of Interest

Compound Name: 2-bromooctanoyl Chloride

CAS No.: 42768-44-5

Cat. No.: B8699516

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Product Code: 2-BOC-C8 | CAS: 110756-07-3 (Generic) / 22118-12-3 (Analog Reference)

Section 1: Diagnostic Triage – "What is wrong with my spectrum?"

This section addresses the most frequent anomalies observed in Nuclear Magnetic Resonance (

¹H NMR) and Gas Chromatography (GC) data for **2-bromooctanoyl chloride**.

Q1: I see a broad peak at ~11.0 ppm and my alpha-proton signal has shifted upfield. What happened?

Diagnosis: Hydrolysis (Formation of 2-Bromooctanoic Acid) This is the most common degradation pathway. **2-Bromooctanoyl chloride** is highly moisture-sensitive. Upon contact with atmospheric humidity, the acyl chloride hydrolyzes to the carboxylic acid and releases HCl gas.

- Mechanism:
- NMR Evidence ():
 - Impurity (Acid): The -proton (chiral center) typically resonates at ~4.24 ppm (triplet/multiplet). You will also see a broad singlet at 10-12 ppm (carboxylic acid proton).
 - Pure Product (Acid Chloride): The -proton is more deshielded due to the stronger electron-withdrawing nature of the chlorine, typically appearing at ~4.50 – 4.65 ppm.
- Corrective Action: Distill the compound under high vacuum. Ensure all glassware is oven-dried and flushed with Argon.

Q2: My GC chromatogram shows multiple peaks, but I injected the neat liquid. Is the product impure?

Diagnosis: Artifacts from Improper Injection (Column Degradation) **CRITICAL WARNING:** Never inject acyl chlorides directly into a GC column. The HCl generated interacts with the stationary phase (especially polyethylene glycol phases) and the injection liner, causing peak tailing, ghost peaks, and permanent column damage.

- The Fix (Derivatization Protocol): You must convert the acyl chloride to a stable methyl ester before analysis.
 - Take 50 L of the sample.^[1]
 - Quench into 500 L of anhydrous Methanol.
 - Wait 5 minutes (reaction is rapid):

).

- Add 1 mL of Hexane and 1 mL of saturated (to neutralize acid).
- Inject the Hexane layer.
- Interpretation: The peak you see will be Methyl 2-bromooctanoate, not the chloride.

Q3: The liquid has turned from colorless to yellow/orange. Is it compromised?

Diagnosis: Residual Bromine (

) or Elimination Products

- Scenario A (Bright Orange/Red): Free bromine trapped in the lipophilic chain. This typically occurs if the Hell-Volhard-Zelinsky (HVZ) bromination step was not fully quenched or if no vacuum distillation was performed.
- Scenario B (Yellow/Brown): Thermal degradation leading to -elimination (dehydrohalogenation), forming Oct-2-enoyl chloride. This is accelerated by excessive heating during distillation.

Section 2: Impurity Profile & Root Cause Analysis

The following table summarizes the chemical impurities inherent to the synthesis (bromination of octanoyl chloride/octanoic acid) and storage.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Visualizing the Degradation Pathways

The diagram below illustrates how improper handling leads to specific impurities.



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Figure 1: Reaction pathways leading to common impurities (Hydrolysis/Elimination) and the intentional derivatization pathway for analysis.

Section 3: Technical FAQs

Q: Can I remove the yellow color by washing with Sodium Thiosulfate?

A: Technically yes, but practically risky. While thiosulfate neutralizes bromine (), washing an acid chloride with water (aqueous thiosulfate) will cause rapid hydrolysis (see Q1).

- Better Approach: If the color is due to trace

, purge the liquid with dry Nitrogen or Argon for 30-60 minutes. The volatile bromine often degasses. If color persists, perform a vacuum distillation.

Q: What is the recommended storage condition to prevent the "White Solid" formation?

A:

- Temperature: 2–8°C (Refrigerated).
- Atmosphere: Under Argon or Nitrogen.
- Container: Schlenk flask or a bottle with a secondary teflon-lined seal. Parafilm is insufficient for long-term storage as HCl gas (a degradation byproduct) slowly permeates and degrades it.

Q: I need to synthesize an amide from this chloride. Do I need to redistill it first?

A:

- If purity is >95% (by NMR): No. You can use it directly.^{[2][3]}
- If significant acid (hydrolysis) is present: Yes. The acid impurity will consume your amine coupling partner (forming an ammonium salt) but will not form the amide, lowering your yield and complicating purification. Alternatively, you can add 1.1 equivalents of oxalyl chloride or thionyl chloride to the mixture to convert the impurity back to the acid chloride in situ before adding your amine.

Section 4: Validated Experimental Protocols

Protocol A: In-Situ Regeneration (Purification without Distillation)

Use this if you detect <10% hydrolysis (Acid impurity) and need to use the reagent immediately.

- Dissolve the impure **2-bromooctanoyl chloride** in anhydrous Dichloromethane (DCM).
- Add 1.2 equivalents of Thionyl Chloride () relative to the estimated acid impurity.
- Add a catalytic amount (1-2 drops) of Dimethylformamide (DMF).
- Reflux for 1 hour under Argon.
- Remove solvent and excess via rotary evaporation (with a caustic trap for HCl/SO₂ gases).
- Result: The 2-bromooctanoic acid impurity is reconverted to **2-bromooctanoyl chloride**.

Protocol B: Vacuum Distillation (The Gold Standard)

Required for removing non-volatile residues (phosphorus salts) or high-boiling dimers.

- Setup: Short-path distillation head with a cow receiver.
- Pressure: High vacuum is essential (<5 mmHg) to keep the boiling point low and prevent elimination (degradation to the alkene).
- Temperature:
 - The boiling point of the non-brominated analog (Octanoyl Chloride) is ~195°C at atm.
 - **2-Bromooctanoyl chloride** will boil significantly higher.
 - Target: At 1-2 mmHg, expect collection around 85-95°C.
- Fractionation: Discard the first 5-10% (fore-run) which contains residual

and unreacted octanoyl chloride.

References

- Hell-Volhard-Zelinsky Reaction Mechanism. Byju's Learning. Detailed mechanism of -bromination and hydrolysis risks.[4]
- Derivatization of Acid Chlorides for GC. BenchChem Technical Guide. Protocols for handling long-chain acyl chlorides and preventing column degradation.
- Spectroscopic Data for 2-Bromooctanoic Acid. ChemicalBook. NMR shift data for the hydrolysis product (Reference for impurity identification).
- Safety & Handling of -Halo Acid Chlorides. PubChem Compound Summary (CID 11075607). GHS classification and reactivity data.[2]

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